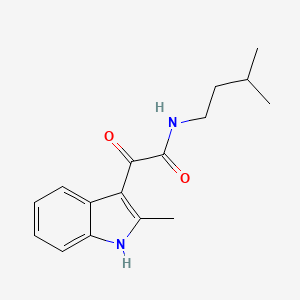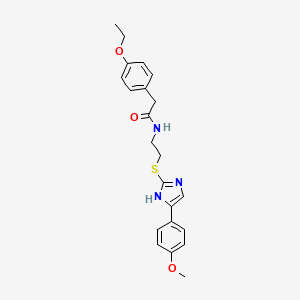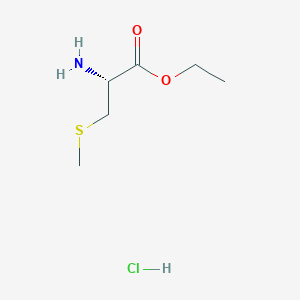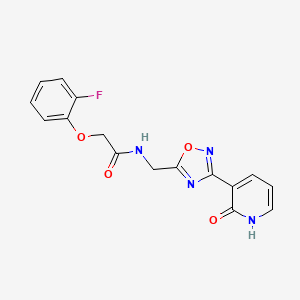
3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to alter the physical and biological properties of molecules .
Molecular Structure Analysis
The trifluoromethyl group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . The propylsulfanyl group is a sulfur-containing group attached to a propyl chain. The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds have been studied .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The redox potentials of a variety of trifluoromethyl-containing compounds have been studied .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound is synthesized through reactions involving primary amines under various conditions. For instance, alkyl amines react with 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole in methanol at specific temperatures to produce hydrogen-bonded monoadduct-methanol complexes (Reitz & Finkes, 1989).
- Structural Analysis : Crystallographic studies highlight the planar structure of the triazole ring in related compounds, which forms hydrogen-bonded dimers through specific intermolecular interactions (Belcher & Squattrito, 2006).
Applications in Various Fields
- Pharmaceutical and Agrochemical Applications : Derivatives of 1,2,4-triazole-3-thione, which are structurally similar, are utilized in pharmacy, agrochemistry, and photography due to their biological activity (Holovko-Kamoshenkova et al., 2020).
- Industrial Use : Aminotriazoles, including similar compounds, are used in agriculture, medicine, and as components in high-energy substances and gas-generating compositions (Nazarov et al., 2022).
- Electrochemical Applications : Some derivatives of 1,2,4-triazoles have been studied for their electrochemical properties and potential use in corrosion inhibition (Chaitra et al., 2015).
Molecular Studies and Advanced Research
- X-Ray Crystallography : The structural features of similar triazoles are analyzed using X-ray crystallography, providing insights into their molecular geometry and potential applications in various fields (Menzies & Squattrito, 2001).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Trifluoromethyl groups are known to significantly alter the physical and biological properties of organic molecules due to their high electronegativity, lipophilicity, and excellent metabolic stability .
Future Directions
properties
IUPAC Name |
3-propylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4S/c1-2-3-14-5-12-11-4(13(5)10)6(7,8)9/h2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMVOTSGCUIXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)



![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)


